![molecular formula C24H27NO4 B064794 3-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 188632-07-7](/img/structure/B64794.png)
3-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a synthetic organic compound with the molecular formula C24H27NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety.
Mechanism of Action
Target of Action
Fmoc-DL-Cha-OH, also known as 3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid or 3-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is primarily an inhibitor of apoptotic DNase γ . DNase γ is an enzyme that plays a crucial role in the process of apoptosis, or programmed cell death.
Mode of Action
The compound interacts with DNase γ, inhibiting its function . This interaction prevents the enzyme from facilitating the breakdown of DNA during apoptosis, thereby altering the normal progression of cell death.
Result of Action
The primary molecular effect of Fmoc-DL-Cha-OH’s action is the inhibition of DNase γ, leading to a disruption in the normal process of apoptosis . This can result in a decrease in cell death, which may have various downstream effects depending on the specific cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc group The cyclohexyl group is then introduced through a series of reactions, including alkylation and cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- 3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Uniqueness
3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Fmoc group allows for easy protection and deprotection of the amino group, making it a valuable tool in peptide synthesis. The cyclohexyl group enhances hydrophobic interactions, while the propanoic acid moiety provides additional functional versatility.
Properties
IUPAC Name |
3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJAUEZBPWTKIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
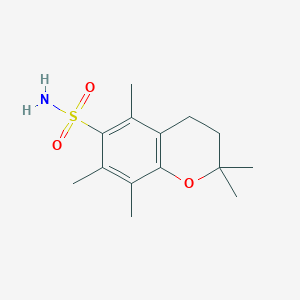
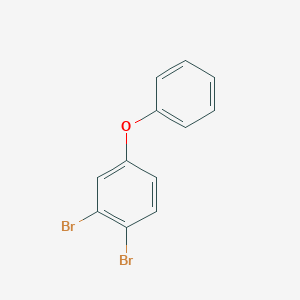
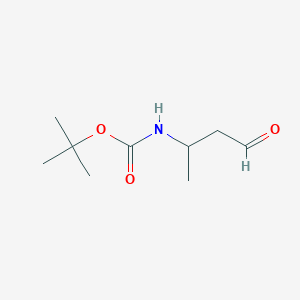
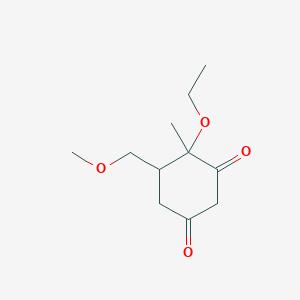
![butanedioic acid;3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B64722.png)
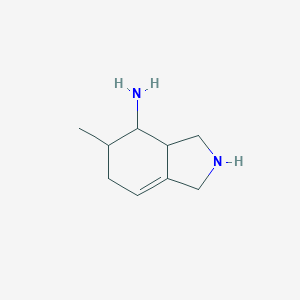
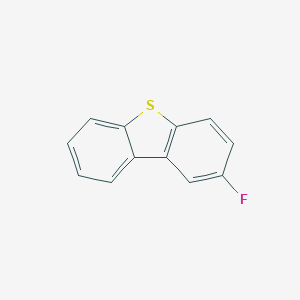
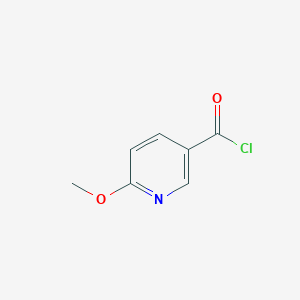


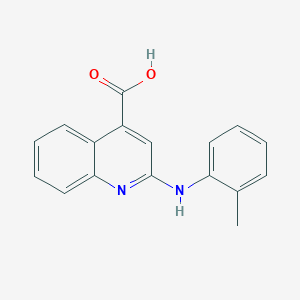
![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
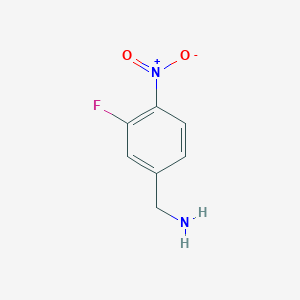
![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, methyl](/img/structure/B64755.png)
